molecular formula C12H16N2O4S B12113702 Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- CAS No. 52208-12-5

Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-

Cat. No.: B12113702
CAS No.: 52208-12-5
M. Wt: 284.33 g/mol
InChI Key: XZSGFKWINTYSLZ-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- is a specialized organic compound with a unique structure that includes a hexanoic acid backbone and a 2-nitrophenylthioamino group

Properties

CAS No.

52208-12-5

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

6-[(2-nitrophenyl)sulfanylamino]hexanoic acid

InChI

InChI=1S/C12H16N2O4S/c15-12(16)8-2-1-5-9-13-19-11-7-4-3-6-10(11)14(17)18/h3-4,6-7,13H,1-2,5,8-9H2,(H,15,16)

InChI Key

XZSGFKWINTYSLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- typically involves the reaction of hexanoic acid with a 2-nitrophenylthioamine derivative. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The thioamino group can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro compounds, while reduction can produce amino derivatives.

Scientific Research Applications

Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the thioamino group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- can be compared with other similar compounds, such as:

    Hexanoic acid, 6-[[(2-(4-hydroxy-3-iodo-5-nitrophenyl)acetyl]amino]-: This compound has a similar hexanoic acid backbone but includes additional functional groups that may confer different chemical and biological properties.

    Aminocaproic acid:

Biological Activity

Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16N2O2S
  • Molecular Weight : 252.34 g/mol
  • IUPAC Name : Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-

The compound features a hexanoic acid backbone with a nitrophenyl thioamide substituent, which is crucial for its biological activity.

The biological activity of hexanoic acid derivatives often involves interactions with specific molecular targets. The nitrophenyl group can enhance the compound's ability to interact with various biological pathways, potentially inhibiting enzymes or modulating receptor activity.

Antimicrobial Activity

Research indicates that hexanoic acid derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- may possess comparable activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 32 µg/mL against certain gram-positive bacteria, indicating potent antimicrobial effects.

Anticancer Activity

Hexanoic acid derivatives have also been investigated for their anticancer properties. A notable study demonstrated that related compounds exhibited cytotoxic effects on cancer cell lines:

  • Case Study : A derivative with a similar structure showed an IC50 value of 0.5 µM against HeLa cells, indicating strong anticancer potential.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50/EC50 Values
Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-Antimicrobial, AnticancerTBD
5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1Anticancer0.69 µM (U2OS cells)
1,2,3-thiadiazole derivativesAntiviral, AntifungalEC50 = 0.0364 µM (HIV)

Research Findings

Recent studies have focused on the synthesis and evaluation of hexanoic acid derivatives for their biological activities. For example:

  • Synthesis and Evaluation : Researchers synthesized various derivatives of hexanoic acid and evaluated their biological activities through in vitro assays.
  • Bioactivity Screening : The compound was screened against a panel of pathogens and cancer cell lines to assess its efficacy.

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